molecular formula C19H16Cl2FN3O2 B4327771 N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide

Cat. No. B4327771
M. Wt: 408.2 g/mol
InChI Key: SYCPVTNTUVHTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide, commonly known as DPA-714, is a small molecule that has been developed as a radioligand for imaging the translocator protein (TSPO) in the brain and other organs. TSPO is an important biomarker for inflammation, neurodegeneration, and cancer, and DPA-714 has shown promising results in preclinical and clinical studies as a non-invasive imaging tool for detecting and monitoring these conditions.

Mechanism of Action

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide is a transmembrane protein located in the outer mitochondrial membrane of various cell types, including microglia, astrocytes, and immune cells. It plays a crucial role in regulating mitochondrial function, steroidogenesis, and apoptosis, and is upregulated in response to inflammation, oxidative stress, and cellular damage. DPA-714 binds to N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide with high affinity and specificity, allowing it to selectively label cells expressing this biomarker. The radioligand is then detected by PET or SPECT imaging, providing a non-invasive readout of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide expression in vivo.
Biochemical and Physiological Effects
DPA-714 has been shown to have minimal toxicity and side effects in preclinical and clinical studies. The radioligand is rapidly cleared from the body after injection, with most of the activity excreted through the kidneys. DPA-714 does not interfere with normal cellular function or metabolism, and has no known pharmacological effects other than binding to N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide. However, the long-term effects of repeated exposure to DPA-714 are still unknown and require further investigation.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages as a research tool for studying N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide and related biomarkers. It is highly selective and sensitive for detecting N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide expression in vivo, allowing for precise localization and quantification of this biomarker. DPA-714 can also be used in longitudinal studies to monitor changes in N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide expression over time, providing insights into disease progression and treatment response. However, DPA-714 has some limitations, including its high cost, limited availability, and the need for specialized imaging equipment and expertise. In addition, the interpretation of DPA-714 imaging data can be complex and requires careful consideration of various factors, including tracer kinetics, tissue distribution, and background signal.

Future Directions

There are several future directions for research on DPA-714 and related radioligands for N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide imaging. These include:
1. Development of new N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide ligands with improved affinity, selectivity, and pharmacokinetic properties.
2. Validation of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide imaging as a biomarker for various diseases, including neurodegenerative disorders, psychiatric disorders, and cancer.
3. Investigation of the role of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide in various cellular processes, including inflammation, oxidative stress, and apoptosis.
4. Development of new therapies targeting N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide and related biomarkers for the treatment of various diseases.
5. Optimization of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide imaging protocols for clinical use, including standardization of imaging parameters, data analysis, and interpretation.
In conclusion, DPA-714 is a promising radioligand for imaging N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide in vivo, with potential applications in various fields of research and clinical practice. Further studies are needed to fully elucidate the role of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide in various diseases and to optimize N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide imaging as a diagnostic and therapeutic tool.

Scientific Research Applications

DPA-714 has been extensively studied in preclinical models of inflammation, neurodegeneration, and cancer, where it has shown high affinity and selectivity for N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide. The radioligand can be used to visualize and quantify N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide expression in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging techniques. This allows researchers to study the role of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide in various disease states and to evaluate the efficacy of new drugs and therapies targeting this biomarker.

properties

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2FN3O2/c1-12-8-18(23-19(26)11-27-16-6-4-15(22)5-7-16)25(24-12)10-13-2-3-14(20)9-17(13)21/h2-9H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCPVTNTUVHTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.